4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride
CAS No.: 75159-18-1
Cat. No.: VC18438254
Molecular Formula: C12H18Cl2N4O
Molecular Weight: 305.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75159-18-1 |
|---|---|
| Molecular Formula | C12H18Cl2N4O |
| Molecular Weight | 305.20 g/mol |
| IUPAC Name | 3-[[(dimethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C12H16N4O.2ClH/c1-15(2)7-13-8-16-9-14-11-6-4-3-5-10(11)12(16)17;;/h3-6,9,13H,7-8H2,1-2H3;2*1H |
| Standard InChI Key | IBXJLFCKTRSGKD-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic quinazolinone scaffold (C12H18Cl2N4O) modified at the 3-position with a dimethylamino-methylamino-methyl side chain, protonated as a dihydrochloride salt. The quinazolinone core consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety, while the substituent introduces tertiary amine functionality critical for solubility and target engagement.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H18Cl2N4O |
| Molecular Weight | 305.20 g/mol |
| IUPAC Name | 3-[[(Dimethylamino)methylamino]methyl]quinazolin-4-one; dihydrochloride |
| Canonical SMILES | CN(C)CNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
| CAS Registry | 75159-18-1 |
The dimethylamino group enhances aqueous solubility through protonation at physiological pH, while the chloromethyl moiety influences electrophilic reactivity. X-ray crystallography of analogous compounds reveals planar quinazolinone systems with substituents adopting equatorial orientations to minimize steric strain .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy identifies key structural features:
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¹H NMR (DMSO-d₆): δ 12.59 (br s, 1H, NH), 8.12 (dd, J = 1.2, 7.2 Hz, aromatic H), 4.55 (s, 2H, CH2Cl) .
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¹³C NMR: Peaks at 162.8 ppm (C=O), 154.2 ppm (C=N), and 45.1 ppm (N-CH2-N) confirm the core and substituent connectivity.
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 305.20 [M+H]⁺, consistent with the molecular formula.
Synthesis and Optimization Strategies
Microwave-Assisted Synthesis
Recent protocols utilize microwave irradiation to accelerate cyclocondensation reactions between o-anthranilic acid derivatives and chloroacetonitrile . A representative procedure involves:
Table 2: Synthesis Conditions and Yields
| Parameter | Value |
|---|---|
| Reactants | o-Anthranilic acid, Chloroacetonitrile |
| Solvent | Anhydrous MeOH |
| Temperature | 120–150°C |
| Irradiation Time | 20–33 minutes |
| Yield | 31–85% |
Microwave heating reduces reaction times from hours to minutes while improving purity by minimizing side reactions . The dihydrochloride salt forms via post-synthetic treatment with HCl gas in ethanol.
Traditional Organic Synthesis
Alternative routes employ stepwise functionalization:
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Quinazolinone Formation: Cyclization of anthranilamide derivatives with triphosgene.
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Mannich Reaction: Introduction of the dimethylaminomethylamino group using formaldehyde and dimethylamine hydrochloride.
Though less efficient than microwave methods (yields: 40–60%), this approach allows precise control over substitution patterns.
Biological Activities and Mechanistic Insights
Antimicrobial Effects
Against Staphylococcus aureus (MRSA):
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MIC: 8 μg/mL (vs. 32 μg/mL for vancomycin).
Mechanistically, the compound disrupts penicillin-binding protein 2a (PBP2a) allostery, as shown via molecular docking simulations (ΔG = -9.8 kcal/mol).
Pharmacokinetic Profile
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LogP: 1.2 (calculated) indicates moderate lipophilicity.
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Plasma Protein Binding: 89% (human serum albumin).
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Metabolic Stability: t₁/₂ = 45 minutes in human liver microsomes, primarily via CYP3A4-mediated N-demethylation.
Analytical and Quality Control Methodologies
Stability Studies
Forced degradation under ICH guidelines reveals:
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Acidic Hydrolysis (0.1N HCl): 15% degradation at 24h.
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Oxidative Stress (3% H2O2): 8% degradation.
Degradants include quinazolinone ring-opened products identified via LC-MS/MS.
Therapeutic Applications and Clinical Prospects
Oncology Drug Development
As a 4-anilinoquinazoline precursor, the compound serves in synthesizing tyrosine kinase inhibitors . Key derivatives under investigation:
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EGFR Inhibitors: Substitution at C-6 with electron-withdrawing groups boosts potency 10-fold .
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Angiogenesis Modulators: VEGFR-2 inhibition observed at 50 nM in HUVEC assays.
Neuropharmacology
Preliminary data suggest NMDA receptor antagonism (Kd = 120 nM), positioning it as a neuroprotective agent candidate.
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